(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, often referred to as (S)-3,5-BTPE in scientific literature, is a chiral, non-racemic compound. It serves as a crucial building block in the synthesis of various pharmaceutical ingredients, particularly for the development of enantiomerically pure drugs [, , ]. It falls under the classification of chiral alcohols, possessing a single stereogenic center. Its significance in scientific research lies in its role as a key intermediate in synthesizing complex molecules with specific stereochemical requirements.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is a chiral alcohol that serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, characterized by the presence of two trifluoromethyl groups on a phenyl ring, contributes to its significant biological activity and utility in medicinal chemistry. The compound is also known for its role in the synthesis of neurokinin-1 receptor antagonists, which are of interest for treating various conditions, including nausea and vomiting associated with chemotherapy.
This compound is classified as an alcohol, specifically a secondary alcohol due to the hydroxyl group attached to a carbon that is itself connected to two other carbon atoms. The systematic name reflects its stereochemistry and functional groups. The compound's chemical formula is , and it has been assigned the CAS number 225920-05-8.
The synthesis of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol can be achieved through various methods:
(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol participates in various chemical reactions typical for alcohols:
These reactions are essential for further functionalization and development of more complex molecules in pharmaceutical applications.
The mechanism of action for (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol primarily involves its interaction with biological targets such as receptors or enzymes. As an intermediate in synthesizing neurokinin-1 receptor antagonists, it likely modulates signaling pathways related to pain perception and nausea.
The specific action mechanism includes:
Quantitative data on binding affinities or inhibition constants would further elucidate its mechanism but may vary based on structural modifications.
These properties are crucial for determining the compound's behavior in various applications, including formulation in pharmaceutical products .
(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol has significant applications in:
The asymmetric hydrogenation of prochiral ketone 3,5-bis(trifluoromethyl)acetophenone (BTAP) represents a cornerstone in the chemical synthesis of enantiomerically enriched (S)-alcohol. This transformation employs chiral transition metal catalysts under hydrogen pressure to achieve high stereoselectivity. Ruthenium complexes with N-sulfonylated diamines as chiral ligands demonstrate exceptional efficacy, enabling quantitative conversions and enantiomeric excess (ee) values exceeding 99% under optimized conditions. The reaction typically proceeds in alcoholic solvents (e.g., 2-propanol) at moderate temperatures (50-80°C) and hydrogen pressures (50-100 psi). A critical advantage is the high substrate-to-catalyst (S/C) ratio achievable (up to 10,000:1) in continuous flow systems, making this method industrially viable for large-scale production of the target (S)-alcohol [3] [9].
Organometallic catalysts, particularly those based on Ru(II) and Rh(III) complexes, enable enantioselective reduction via hydrogen transfer rather than molecular hydrogen. The Noyori-type catalysts—comprising [RuCl₂(p-cymene)]₂ paired with chiral diamines (e.g., (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TSDPEN))—catalyze the reduction using 2-propanol as a hydrogen donor and a base (e.g., KOH or i-PrOK) as an activator. This system delivers (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol with >99% ee at substrate concentrations of 0.5-2.0 M. Rhodium catalysts with chiral phosphine ligands (e.g., BINAP) offer complementary stereoselectivity but generally exhibit lower turnover frequencies than ruthenium systems. Solvent engineering significantly enhances efficiency; apolar solvents like n-heptane improve enantioselectivity by stabilizing the catalyst-substrate complex [3] [9].
Table 1: Performance of Organometallic Catalysts in BTAP Reduction
Catalyst System | Hydrogen Source | ee (%) | S/C Ratio | Reference |
---|---|---|---|---|
Ru-TSDPEN/p-cymene | 2-Propanol/KOH | >99 (S) | 5,000 | [3] |
Rh-(S)-BINAP | H₂ (60 psi) | 95 (S) | 1,000 | [9] |
[Ir(cod)Cl]₂/(R,R)-Diaminophosphine | HCO₂H/NEt₃ | 92 (S) | 2,000 | [9] |
Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata (CBS) catalysts) enable borane-mediated reductions of BTAP with high enantiocontrol. The reaction involves coordinated substrate activation: the ketone oxygen binds to the oxazaborolidine boron atom, while hydride transfer occurs from borane activated by the nitrogen atom. This mechanism affords (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol with 90-98% ee at -20°C to 25°C. Limitations include the stoichiometric requirement for borane (BH₃·THF or catecholborane) and catalyst loadings of 5-20 mol%. Recent advances focus on immobilized CBS catalysts to facilitate recycling and reduce costs. Despite moderate S/C ratios (typically <100), this method remains valuable for laboratory-scale synthesis due to operational simplicity [9] [10].
Whole-cell biocatalysts offer sustainable routes to (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol under mild conditions. Candida tropicalis 104 exhibits exceptional activity and stereoselectivity (>99.9% ee) in reducing BTAP. Key innovations include:
Recombinant E. coli expressing engineered carbonyl reductases (e.g., LXCAR-S154Y) deliver high productivity for (S)-alcohol synthesis. Critical optimizations include:
Table 2: Biocatalytic Systems for (S)-Alcohol Production
Biocatalyst | Substrate Conc. (mM) | Yield (%) | ee (%) | Enhancement Strategy |
---|---|---|---|---|
Candida tropicalis 104 (resting) | 200 | 86.2 | >99.9 | ChCl:T NADES; microaerobic |
E. coli (LXCAR-S154Y) | 200 | 91.5 | >99.9 | Tween-20 + ChCl:Lys NADES |
Rhodococcus erythropolis XS1012 | 100 | 95.0 | >99.9 | IL Emim:TOS biphasic system |
Geotrichum candidum ZJPH1704 | 150 | 82.3 | 99.5 | Glucose co-substrate |
Fungi such as Penicillium expansum and Geotrichum candidum catalyze anti-Prelog reductions of BTAP to yield the (S)-alcohol. These systems utilize endogenous NADPH-dependent alcohol dehydrogenases and require co-substrates (e.g., glucose or glycerol) for cofactor regeneration. Submerged cultures at pH 7.0–8.0 and 25–30°C achieve 80–92% yields with 98–99.5% ee. Process limitations include prolonged reaction times (48–72 h) and lower substrate tolerance (≤150 mM) compared to bacterial systems. However, fungal catalysts excel in stereochemical robustness, maintaining high ee even at suboptimal pH or temperature. Immobilization in calcium alginate beads improves operational stability, allowing 5-7 reuse cycles without significant activity loss [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7